2-[(2-Fluorophenyl)sulfonyl]acetamide
Description
Contextualization within Sulfonamide and Acetamide (B32628) Chemical Space
The sulfonamide group (-SO₂NH-) is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. nih.gov Sulfonamides exhibit a broad spectrum of pharmacological activities, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory properties. nih.govnih.gov The inclusion of this functional group in a molecule can significantly influence its electronic and steric properties, often leading to enhanced binding affinity with biological targets. nih.gov
Similarly, the acetamide moiety (-NHCOCH₃) is a prevalent feature in numerous biologically active compounds. nih.gov It is recognized for its ability to form hydrogen bonds and participate in various intermolecular interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors. nih.gov The combination of both a sulfonamide and an acetamide group within the same scaffold, as seen in 2-[(2-Fluorophenyl)sulfonyl]acetamide, creates a molecule with a rich potential for forming multiple points of interaction with biological macromolecules. nih.govcas.cn
Significance of Fluorine Substitution in Medicinal Chemistry Scaffolds
The introduction of fluorine into drug candidates has become a widespread strategy in medicinal chemistry to enhance a variety of pharmacokinetic and physicochemical properties. princeton.edu The substitution of a hydrogen atom with a fluorine atom can lead to profound changes in a molecule's metabolic stability, membrane permeability, and binding affinity. princeton.edunih.govresearchgate.net
Overview of Current Research Landscape and Underexplored Areas for this compound
This lack of specific research presents a significant opportunity for future investigation. The unique combination of a sulfonamide, an acetamide, and a 2-fluorophenyl group suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents. Key underexplored areas include:
Synthesis and Characterization: The development of efficient and scalable synthetic routes to this compound and its analogues is a fundamental first step. Detailed characterization of its physicochemical properties would also be essential.
Biological Screening: A broad-based biological screening of this compound against a variety of targets (e.g., enzymes, receptors) could uncover potential therapeutic applications. Given the properties of its constituent moieties, areas such as antibacterial, anticancer, and anti-inflammatory research could be promising starting points.
Structure-Activity Relationship (SAR) Studies: Should initial studies reveal biological activity, the synthesis and evaluation of a library of related compounds would be crucial to establish structure-activity relationships. This would involve modifying the substitution pattern on the phenyl ring and altering the acetamide side chain to optimize potency and selectivity.
The table below summarizes the key structural features of the compound.
| Feature | Description |
| Core Structure | Acetamide |
| Key Functional Groups | Sulfonamide (-SO₂NH-), Acetamide (-NHCOCH₃) |
| Aromatic System | Phenyl ring |
| Substitution | Fluorine atom at the 2-position of the phenyl ring |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3S/c9-6-3-1-2-4-7(6)14(12,13)5-8(10)11/h1-4H,5H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOAIQVFPNDTPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 2 Fluorophenyl Sulfonyl Acetamide
Retrosynthetic Analysis and Identification of Key Synthetic Precursors
A retrosynthetic analysis of 2-[(2-fluorophenyl)sulfonyl]acetamide (I) provides a logical roadmap for its synthesis by disconnecting the molecule at key functional groups to identify plausible starting materials. The primary disconnections are at the sulfonyl-carbon bond and the amide bond.
Figure 1: Retrosynthetic Analysis of this compound
Amide Disconnection: The most straightforward disconnection is at the C-N bond of the acetamide (B32628) group. This suggests that the final step could be the amidation of a 2-[(2-fluorophenyl)sulfonyl]acetic acid derivative (II) with a source of ammonia (B1221849) (III). This is a common and generally high-yielding transformation.
Sulfonyl-Methylene Disconnection: Alternatively, disconnecting the bond between the sulfonyl group and the adjacent methylene (B1212753) carbon points towards two potential synthetic pathways. One route involves the reaction of 2-fluorobenzenesulfonyl chloride (IV) with acetamide (V). Another approach would be the sulfonylation of an appropriate acetic acid derivative.
Based on this analysis, the key synthetic precursors are identified as:
2-Fluorobenzenethiol or a derivative for the sulfonyl moiety.
A C2-acetamide or acetic acid synthon.
A source of ammonia or an amine equivalent for the final amidation step.
Established Synthetic Routes for Sulfonylacetamide Derivatization
The synthesis of sulfonylacetamides can be achieved through several well-established routes that allow for the derivatization of the core structure. These methods typically involve the formation of the sulfonyl group, the construction of the acetamide linkage, and the introduction of the fluorophenyl moiety.
Sulfonylation Reactions for Introducing the Sulfonyl Group
The introduction of the arylsulfonyl group is a critical step in the synthesis. A common method involves the oxidation of a corresponding sulfide (B99878) precursor.
A general and effective method for forming the sulfonyl group is the oxidation of a thioether. For the target molecule, this would involve the synthesis of 2-[(2-fluorophenyl)thio]acetamide, followed by oxidation.
Table 1: Common Oxidizing Agents for Thioether to Sulfone Conversion
| Oxidizing Agent | Typical Reaction Conditions | Reference |
| Hydrogen peroxide (H₂O₂) | Acetic acid, room temperature to reflux | Standard organic chemistry textbooks |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), 0 °C to room temperature | iucr.org |
| Potassium permanganate (B83412) (KMnO₄) | Acetone/water, controlled temperature | Standard organic chemistry textbooks |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/water, room temperature | General synthetic methodology literature |
The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions, particularly with other functional groups present in the molecule.
Acetamide Bond Formation Strategies
The formation of the acetamide bond is another key transformation. This can be achieved either before or after the introduction of the sulfonyl group.
Amidation of an Activated Carboxylic Acid: A common strategy involves the activation of a carboxylic acid, such as 2-[(2-fluorophenyl)sulfonyl]acetic acid, followed by reaction with ammonia or an ammonia equivalent. Activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Reaction with Chloroacetamide: An alternative route involves the nucleophilic substitution of a halogen on an acetamide derivative. For instance, the sodium salt of 2-fluorobenzenesulfinic acid could react with 2-chloroacetamide (B119443). N-(substituted phenyl)-2-chloroacetamides are recognized as important intermediates in organic synthesis. researchgate.net
Fluorophenyl Moiety Installation
The 2-fluorophenyl group is typically introduced early in the synthetic sequence, often starting with a commercially available fluorinated benzene (B151609) derivative.
From 2-Fluorothiophenol (B1332064): A common starting material is 2-fluorothiophenol. This can be reacted with a 2-haloacetamide, such as 2-chloroacetamide, via an S-alkylation reaction to form the thioether precursor, 2-[(2-fluorophenyl)thio]acetamide. This intermediate can then be oxidized to the target sulfonylacetamide.
From 2-Fluorobenzenesulfonyl Chloride: Another readily available starting material is 2-fluorobenzenesulfonyl chloride. This can be reacted with a suitable carbanion equivalent of acetamide.
Novel Synthetic Approaches and Catalyst Development
Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods. For the synthesis of sulfonylacetamides, these approaches often involve novel catalytic systems. Arylsulfonylacetamides have been utilized as bifunctional reagents in photoredox catalysis for alkene aminoarylation, showcasing their utility in modern synthetic chemistry. nih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles can be applied in several ways:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, addition reactions are inherently more atom-economical than substitution reactions that generate stoichiometric byproducts.
Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO₂. The use of less toxic and more environmentally benign oxidizing agents is also a key consideration. For instance, hydrogen peroxide with a suitable catalyst can be a greener alternative to heavy metal-based oxidants.
Catalysis: The use of catalytic reagents in place of stoichiometric ones can significantly reduce waste. For the oxidation of the thioether precursor, catalytic systems based on metals like tungsten or manganese with a terminal oxidant like hydrogen peroxide are being explored.
Table 2: Application of Green Chemistry Principles
| Green Chemistry Principle | Traditional Approach | Greener Alternative |
| Solvent Choice | Dichloromethane, Chloroform | Water, Ethanol, Ethyl acetate |
| Oxidizing Agent | Stoichiometric KMnO₄ or m-CPBA | Catalytic oxidation with H₂O₂ |
| Energy Efficiency | High-temperature reflux | Microwave-assisted synthesis, room temperature reactions |
| Waste Reduction | Generation of inorganic salts from stoichiometric reagents | Use of recyclable catalysts and reagents |
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly, aligning with the broader goals of modern chemical manufacturing.
Continuous Flow Synthesis Techniques and Optimization
Continuous flow synthesis offers a promising alternative to traditional batch processing for the production of this compound and its derivatives. This methodology provides enhanced control over reaction parameters, leading to improved safety, efficiency, and scalability. While specific continuous flow syntheses for this compound are not extensively documented, established methods for the synthesis of analogous sulfonyl chlorides and aryl sulfonamides can be adapted.
A potential continuous flow process for this compound could involve the initial formation of 2-fluorobenzenesulfonyl chloride. This can be achieved through the reaction of 2-fluorothiophenol or its corresponding disulfide with an oxidizing agent and a chloride source in a flow reactor. The subsequent reaction with acetamide or a protected equivalent in a second flow reactor would yield the target compound.
Optimization of such a process would involve a systematic study of various parameters to maximize yield and purity while minimizing reaction time. A Design of Experiments (DoE) approach can be employed to efficiently explore the reaction space.
| Parameter | Range to be Investigated | Potential Impact on Synthesis |
| Temperature | 25 - 150 °C | Reaction rate, side product formation |
| Residence Time | 1 - 30 minutes | Conversion, throughput |
| Reagent Stoichiometry | 1:1 to 1:3 (Sulfonyl chloride:Acetamide) | Yield, impurity profile |
| Solvent | Acetonitrile (B52724), Dichloromethane, Tetrahydrofuran | Solubility, reaction kinetics |
| Flow Rate | 0.1 - 10 mL/min | Mixing efficiency, heat transfer |
By carefully controlling these parameters, a highly efficient and optimized continuous flow synthesis of this compound can be developed.
Derivatization Strategies and Analogue Synthesis
The structural scaffold of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. These derivatization strategies are crucial for structure-activity relationship (SAR) studies in drug discovery.
Modification of the Phenyl Ring (e.g., Position of Fluorine, Additional Substituents)
The phenyl ring of this compound is a prime target for modification. The position of the fluorine atom can be varied to the meta- or para-positions to investigate the impact of fluorine's electronic effects on the molecule's properties. This can be achieved by starting with the corresponding fluorinated thiophenol or aniline (B41778) precursors.
Furthermore, additional substituents can be introduced onto the phenyl ring to probe steric and electronic effects. Common modifications include the introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl). These can be incorporated either on the starting materials or through electrophilic aromatic substitution reactions on the this compound core, provided the sulfonylacetamide group does not interfere.
| Substituent | Position | Synthetic Precursor |
| 3-Fluoro | meta | 3-Fluorothiophenol |
| 4-Fluoro | para | 4-Fluorothiophenol |
| 4-Methoxy | para | 4-Methoxy-2-fluorothiophenol |
| 5-Nitro | meta | 2-Fluoro-5-nitrothiophenol |
| 4-Trifluoromethyl | para | 2-Fluoro-4-(trifluoromethyl)thiophenol |
Functionalization of the Acetamide Nitrogen and Alkyl Chain
The acetamide nitrogen of this compound is a nucleophilic site that can be readily functionalized. N-alkylation can be achieved using various alkylating agents under basic conditions. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and sulfates (e.g., dimethyl sulfate). The choice of base is crucial to deprotonate the amide nitrogen without promoting side reactions.
| Alkylating Agent | Base | Resulting N-Substituent |
| Methyl Iodide | Potassium Carbonate | Methyl |
| Ethyl Bromide | Sodium Hydride | Ethyl |
| Benzyl Chloride | Cesium Carbonate | Benzyl |
| Propargyl Bromide | Potassium tert-butoxide | Propargyl |
The alkyl chain of the acetamide moiety also presents opportunities for functionalization, although this is less straightforward. Halogenation of the α-carbon can be achieved under specific conditions, providing a handle for further nucleophilic substitution reactions.
Heterocyclic Ring Incorporations within the Sulfonylacetamide Scaffold
Incorporating heterocyclic rings into the this compound scaffold can significantly alter its physicochemical and pharmacological properties. This can be achieved through several strategies.
One approach involves the synthesis of heterocyclic precursors that are then coupled to the 2-fluorophenylsulfonyl moiety. For example, acetamides derived from heterocyclic amines can be used in the sulfonylation reaction.
Alternatively, the acetamide moiety itself can be used as a building block for heterocycle formation. For instance, the active methylene group of the sulfonylacetamide can participate in condensation reactions with suitable bifunctional reagents to form various five- or six-membered heterocycles. Another strategy involves the conversion of the amide to a thioamide, which can then undergo cyclization reactions to form thiazoles or other sulfur-containing heterocycles.
Comprehensive Studies on Chemical Reactivity and Transformation Mechanisms
Understanding the chemical reactivity and transformation mechanisms of this compound is essential for its application in various chemical contexts.
Oxidation and Reduction Pathways of the Sulfonyl Moiety
The sulfonyl group is generally stable to a wide range of reaction conditions. However, under forcing conditions, it can undergo transformations.
Oxidation: The sulfur atom in the sulfonyl group is in its highest oxidation state (+6) and therefore cannot be further oxidized.
Reduction: The reduction of the sulfonyl group in aryl sulfonamides to the corresponding sulfide or thiol is a challenging transformation that typically requires strong reducing agents. Reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) might effect this reduction, although cleavage of the S-N or S-C bond can also occur. Milder reducing agents are unlikely to affect the sulfonyl group. The specific conditions required for the selective reduction of the sulfonyl moiety in this compound would need to be determined experimentally. Potential side reactions include the reduction of the amide carbonyl group.
It is important to note that the reactivity of the sulfonyl group can be influenced by the nature of the substituents on the aromatic ring and the acetamide moiety.
Nucleophilic and Electrophilic Substitution Reactions on the Core Structure
The reactivity of this compound in substitution reactions is dictated by the electronic properties of its constituent functional groups: the 2-fluorophenyl ring, the sulfonyl group, and the acetamide moiety.
Electrophilic Substitution: The 2-fluorophenyl group is subject to electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing deactivator, while the sulfonylacetamide group is a strong meta-directing deactivator due to its electron-withdrawing nature. Consequently, electrophilic attack on the aromatic ring is generally disfavored. When forced under harsh conditions, the substitution would be expected to occur at the positions meta to the sulfonyl group and ortho or para to the fluorine atom.
Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 2-[(2-Fluoro-5-nitrophenyl)sulfonyl]acetamide |
| Halogenation | Br₂/FeBr₃ | 2-[(5-Bromo-2-fluorophenyl)sulfonyl]acetamide |
Nucleophilic Substitution: The core structure of this compound presents several sites for nucleophilic attack. The acidic proton on the amide nitrogen can be removed by a base, forming a nucleophilic anion. This anion could, in principle, undergo alkylation or other reactions. However, the most reactive site for nucleophilic attack is likely the methylene group flanked by the strongly electron-withdrawing sulfonyl and carbonyl groups. The protons on this carbon are significantly acidic and can be abstracted by a suitable base to form a stabilized carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions.
Potential Nucleophilic Reactions
| Reaction Type | Reagent | Intermediate/Product |
|---|---|---|
| Alkylation | Base (e.g., NaH), Alkyl halide (R-X) | 2-[(2-Fluorophenyl)sulfonyl]-2-alkylacetamide |
Hydrolytic Stability and Degradation Pathways in Research Environments
The hydrolytic stability of this compound is a critical factor in its handling, storage, and application in research settings. Degradation can occur at several points in the molecule, primarily through the hydrolysis of the amide bond or the carbon-sulfur bond, with the rate of degradation being highly dependent on pH and temperature.
Under acidic conditions, the amide bond is susceptible to hydrolysis, which would lead to the formation of 2-[(2-fluorophenyl)sulfonyl]acetic acid and ammonia. In basic conditions, hydrolysis of the amide can also occur, though the sulfonyl group's stability might also be compromised under forcing basic conditions. The carbon-sulfur bond in aryl sulfones is generally stable; however, extreme conditions could lead to its cleavage.
Potential Hydrolytic Degradation Products
| Condition | Degradation Pathway | Major Products |
|---|---|---|
| Acidic (e.g., aq. HCl, heat) | Amide hydrolysis | 2-[(2-Fluorophenyl)sulfonyl]acetic acid, Ammonium chloride |
| Basic (e.g., aq. NaOH, heat) | Amide hydrolysis | Sodium 2-[(2-fluorophenyl)sulfonyl]acetate, Ammonia |
In typical research environments, such as in buffered solutions for biological assays, the compound is expected to exhibit reasonable stability. However, prolonged exposure to non-neutral pH or elevated temperatures could lead to measurable degradation. It is therefore advisable to conduct stability studies under the specific experimental conditions to be employed.
Process Optimization and Scalability Considerations for Research Scale-Up
Scaling up the synthesis of this compound from laboratory to pilot or research-scale production requires careful consideration of several factors to ensure efficiency, purity, and reproducibility.
Yield Enhancement and Side Product Minimization
A plausible and common route for the synthesis of aryl sulfonylacetamides involves a two-step process:
Formation of 2-fluorophenylsulfonyl chloride: This can be achieved via the chlorosulfonation of fluorobenzene.
Reaction with an enolate equivalent of acetamide: 2-Fluorophenylsulfonyl chloride would be reacted with the enolate of acetamide or a protected version thereof.
Alternatively, a route involving the oxidation of a corresponding sulfide could be envisioned:
Nucleophilic aromatic substitution: Reaction of 2-fluorothiophenol with 2-chloroacetamide to form 2-[(2-fluorophenyl)thio]acetamide.
Oxidation: Oxidation of the resulting sulfide to the sulfone using an oxidizing agent like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
To enhance the yield, optimization of reaction parameters such as temperature, reaction time, stoichiometry of reagents, and choice of solvent is crucial. For instance, in the oxidation step, over-oxidation could be a potential side reaction, which can be minimized by careful control of the amount of oxidizing agent and the reaction temperature.
Key Parameters for Yield Optimization
| Synthetic Step | Parameter to Optimize | Potential Side Products |
|---|---|---|
| Chlorosulfonation | Temperature, Stoichiometry | Di-sulfonated products, Isomers |
| Sulfide Formation | Base, Temperature | N-alkylation of acetamide |
Crystallization Optimization for Research Material Purity
Crystallization is a critical step for obtaining high-purity this compound. The choice of solvent or solvent system is paramount. A good crystallization solvent will dissolve the compound at an elevated temperature but will have low solubility at a lower temperature, allowing for the recovery of pure crystals upon cooling. Anti-solvent crystallization, where a solvent in which the compound is soluble is mixed with a solvent in which it is insoluble, is another common technique.
Factors to consider for optimizing crystallization include:
Solvent screening: Testing a variety of solvents with different polarities.
Cooling rate: A slower cooling rate generally leads to larger and purer crystals.
Seeding: Introducing a small crystal of the pure compound can induce crystallization and control crystal size.
Agitation: Stirring can affect crystal size and uniformity.
Potential Crystallization Solvents/Systems
| Solvent Type | Examples | Rationale |
|---|---|---|
| Protic Solvents | Ethanol, Isopropanol | Good solubility at high temperatures, lower at cold. |
| Aprotic Polar Solvents | Acetone, Ethyl acetate | Can be effective, may require an anti-solvent. |
Process Analytical Technology (PAT) in Synthetic Development
Process Analytical Technology (PAT) involves the use of in-line or on-line analytical tools to monitor and control manufacturing processes in real-time. For the synthesis of this compound, PAT can be invaluable for ensuring process robustness and consistency.
Reaction Monitoring: Techniques like in-situ infrared (IR) spectroscopy or Raman spectroscopy can be used to monitor the disappearance of starting materials and the appearance of the product in real-time. This allows for precise determination of reaction endpoints, preventing the formation of impurities due to prolonged reaction times or incomplete conversion.
Crystallization Monitoring: Tools such as Focused Beam Reflectance Measurement (FBRM) can monitor crystal size and distribution during the crystallization process. This data can be used to control the cooling rate and agitation to achieve the desired crystal properties.
Purity Analysis: On-line High-Performance Liquid Chromatography (HPLC) can be used to monitor the purity of the reaction mixture and the final product, allowing for immediate detection of any process deviations.
By implementing PAT, a deeper understanding of the synthetic process can be achieved, leading to a more controlled and optimized manufacturing process, even at the research scale-up stage.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-[(2-Fluoro-5-nitrophenyl)sulfonyl]acetamide |
| 2-[(5-Bromo-2-fluorophenyl)sulfonyl]acetamide |
| 4-Fluoro-3-(sulfonylacetyl)benzenesulfonic acid |
| 2-[(2-Fluorophenyl)sulfonyl]-2-alkylacetamide |
| 2-[(2-Fluorophenyl)sulfonyl]-3-hydroxy-alkanamide |
| 2-[(2-Fluorophenyl)sulfonyl]acetic acid |
| Ammonium chloride |
| Sodium 2-[(2-fluorophenyl)sulfonyl]acetate |
| Ammonia |
| 2-Fluorothiophenol |
| Acetamide |
| Fluorobenzene |
| 2-Fluorophenylsulfonyl chloride |
| 2-Fluorothiophenol |
| 2-Chloroacetamide |
| 2-[(2-Fluorophenyl)thio]acetamide |
| Hydrogen peroxide |
| m-Chloroperoxybenzoic acid (m-CPBA) |
| Ethanol |
| Isopropanol |
| Acetone |
| Ethyl acetate |
| Dichloromethane |
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Advanced Spectroscopic and Structural Characterization of 2 2 Fluorophenyl Sulfonyl Acetamide
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure
Analysis of Intermolecular Interactions and Crystal Packing
The crystal structure of 2-[(2-Fluorophenyl)sulfonyl]acetamide is primarily stabilized by a network of intermolecular hydrogen bonds, a common feature in acetamide (B32628) and sulfonamide-containing compounds. The primary amide (-NH₂) group and the sulfonyl (-SO₂) group are key participants in these interactions. Specifically, the amide protons act as hydrogen-bond donors, while the sulfonyl oxygen atoms and the amide carbonyl oxygen act as acceptors.
In the crystalline lattice, it is anticipated that molecules would form centrosymmetric dimers through strong N—H···O hydrogen bonds between the amide groups of two adjacent molecules. These dimers can then be further linked into extended chains or sheets by weaker C—H···O and potentially C—H···F interactions involving the aromatic ring protons and the fluorine substituent. The packing arrangement is dictated by the optimization of these non-covalent interactions to achieve maximum stability.
Table 1: Illustrative Hydrogen Bond Geometry for this compound
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
|---|---|---|---|---|
| N–H···O=C | 0.86 | 2.05 | 2.90 | 170 |
| N–H···O=S | 0.86 | 2.15 | 2.98 | 165 |
| C–H···O=S | 0.93 | 2.45 | 3.35 | 150 |
| C–H···F | 0.93 | 2.50 | 3.40 | 145 |
Note: Data are hypothetical examples based on typical values for similar molecular structures.
Purity and Impurity Profiling via Chromatographic-Mass Spectrometric Techniques
Impurity profiling is essential for ensuring the quality and safety of any chemical compound intended for further use. A combination of liquid and gas chromatography coupled with mass spectrometry provides the necessary sensitivity and specificity for this task.
HPLC-MS is the primary technique for the purity assessment and impurity profiling of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column, would be developed to separate the main compound from any process-related impurities or degradation products. lcms.cz
The mobile phase would typically consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as formic acid to ensure good peak shape and ionization efficiency for mass spectrometry. scitepress.org The mass spectrometer, operating in electrospray ionization (ESI) mode, would provide mass-to-charge (m/z) data for the parent compound and any co-eluting impurities. Tandem mass spectrometry (MS/MS) would be used to fragment the ions, providing structural information that is crucial for the identification of unknown impurities. nih.gov
Potential impurities could include starting materials, by-products from side reactions (e.g., hydrolysis of the acetamide), or isomers.
Table 3: Exemplar HPLC-MS Data for Purity Analysis
| Peak | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Identity |
|---|---|---|---|
| 1 | 4.5 | 158.0 | 2-Fluorobenzenesulfonamide (Impurity) |
| 2 | 6.2 | 234.0 | This compound |
| 3 | 7.8 | 235.0 | 2-[(2-Fluorophenyl)sulfonyl]acetic acid (Impurity) |
Note: This data is illustrative. Actual retention times and m/z values would be determined experimentally.
GC-MS is best suited for the analysis of volatile and thermally stable compounds. Since this compound itself has low volatility, a derivatization step is necessary to make it amenable to GC analysis. nih.gov The primary amide group can be derivatized, for instance, by silylation (e.g., with N-Methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) or acylation to produce a more volatile and thermally stable derivative. nih.gov
This technique is particularly useful for identifying volatile or semi-volatile impurities that might not be detected by HPLC, such as residual solvents from the synthesis. The GC separation on a capillary column, followed by mass spectrometric detection (typically using electron ionization), allows for the identification of these trace-level impurities by comparing their mass spectra to established libraries. lcms.cz
Table 4: Illustrative GC-MS Analysis of Derivatized Compound and Volatile Impurities
| Peak | Retention Time (min) | Key Mass Fragments (m/z) | Proposed Identity |
|---|---|---|---|
| 1 | 3.1 | 41, 56, 72 | Toluene (Residual Solvent) |
| 2 | 12.5 | 306 (M+), 291, 157, 73 | TMS-derivative of this compound |
Note: This data is illustrative and assumes a trimethylsilyl (B98337) (TMS) derivatization. Experimental results would vary based on the specific derivative and conditions.
Computational Chemistry and Molecular Modeling Studies of 2 2 Fluorophenyl Sulfonyl Acetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods allow for the precise determination of molecular geometry, vibrational frequencies, and the nature of chemical bonds.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For a molecule like 2-[(2-Fluorophenyl)sulfonyl]acetamide, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), would be the method of choice for geometry optimization. researchgate.net This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.
Vibrational analysis, performed after geometry optimization, calculates the frequencies of molecular vibrations. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computed structure. Key vibrational modes for this compound would include the asymmetric and symmetric stretching of the SO2 group, typically observed in the ranges of 1345-1334 cm⁻¹ and 1252-1186 cm⁻¹, respectively. nih.gov Additionally, characteristic bands for the C=O stretch of the acetamide (B32628) group and the N-H vibrations would be identified. nih.gov
Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative Data)
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| SO₂ | Asymmetric Stretch | 1330 - 1350 |
| SO₂ | Symmetric Stretch | 1180 - 1260 |
| C=O (Amide) | Stretch | 1630 - 1680 |
| N-H (Amide) | Stretch | 3440 - 3470 |
| S-N | Stretch | 920 - 940 |
Note: This table is illustrative and based on data from analogous sulfonamide-containing compounds. nih.govnih.gov
Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge distribution, orbital interactions, and the nature of chemical bonding within a molecule. researchgate.net For this compound, NBO analysis would reveal the delocalization of electron density between filled donor orbitals and empty acceptor orbitals, quantifying the stability arising from these hyperconjugative interactions.
This analysis can elucidate the nature of intramolecular hydrogen bonds, such as potential interactions between the amide proton and a sulfonyl oxygen, which can influence the molecule's conformation. researchgate.net Furthermore, NBO analysis helps in understanding the distribution of charges on different atoms, identifying the most electrophilic and nucleophilic sites, which is crucial for predicting reactivity. nih.gov The analysis of intermolecular interactions, such as the N-H···O hydrogen bonds that typically link molecules into chains or dimers in the solid state, is also facilitated by NBO, complementing findings from techniques like Hirshfeld surface analysis. nih.goviucr.orgnih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods, particularly DFT, can accurately predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), theoretical chemical shifts can be obtained. These predicted values are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. For instance, the chemical shifts of the aromatic protons on the fluorophenyl ring would be influenced by the electron-withdrawing nature of both the fluorine atom and the sulfonyl group. Similarly, the protons of the methylene (B1212753) (-CH₂-) group adjacent to the sulfonyl group would have a characteristic downfield shift. iucr.org
Molecular Dynamics Simulations for Conformational Sampling and Stability
While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the atomic motions over time. This approach is essential for understanding a molecule's flexibility and its behavior in a complex environment.
Simulation of Compound Behavior in Simulated Biological Environments
MD simulations are particularly powerful for studying how a molecule like this compound behaves in a simulated biological environment, such as an aqueous solution or within the binding pocket of a protein. mdpi.com By placing the molecule in a box of water molecules and simulating its movement over nanoseconds, researchers can observe how it interacts with the solvent, its conformational preferences, and the stability of its hydration shell. researchgate.net
When studying potential drug candidates, MD simulations are used to model the ligand-protein complex. These simulations can reveal the stability of the binding pose predicted by molecular docking, showing how the ligand and protein residues adapt to each other over time. mdpi.com The persistence of key interactions, like hydrogen bonds and hydrophobic contacts, can be monitored throughout the simulation, providing insights into the binding affinity. mdpi.com
Ligand Flexibility and Dynamic Interaction Analysis
A single, static structure is often insufficient to describe a flexible molecule. MD simulations allow for thorough conformational sampling, exploring the different shapes the molecule can adopt at a given temperature. researchgate.net For this compound, this would involve observing the rotation around the C-S and S-N bonds, which dictates the relative orientation of the fluorophenyl and acetamide groups.
Analysis of the simulation trajectory can reveal the most populated conformations and the energy barriers between them. Furthermore, dynamic interaction analysis can quantify the time-evolution of specific interactions, for example, the formation and breaking of hydrogen bonds with surrounding water molecules or with amino acid residues in a protein's active site. mdpi.com This dynamic perspective is crucial for a complete understanding of the molecule's behavior and its potential biological activity.
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for understanding how a potential drug molecule might interact with its biological target.
Elucidation of Binding Modes with Proposed Biological Targets
Without any published research, the specific binding modes of this compound with any proposed biological targets are unknown. Hypothetically, molecular docking studies would involve identifying potential protein targets and then using computational algorithms to predict how the compound would bind within the active site of these proteins. Such studies would typically provide detailed information on the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein.
Prediction of Binding Affinities and Interaction Hotspots
Binding affinity, often measured by the binding free energy, indicates the strength of the interaction between a ligand and its target. Computational methods can estimate these affinities, helping to prioritize compounds for further experimental testing. For this compound, no such predictions of binding affinities or the identification of interaction hotspots—key residues that contribute significantly to the binding energy—have been reported.
Homology Modeling for Target Proteins
In cases where the three-dimensional structure of a target protein has not been experimentally determined, homology modeling can be used to build a predictive model based on the known structure of a related protein. As there are no identified biological targets for this compound in the current literature, there has been no necessity for homology modeling in this context.
Structure-Activity Relationship (SAR) Derivation through Computational Approaches
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve understanding how the chemical structure of a compound influences its biological activity. Computational methods play a significant role in deriving these relationships.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds. The development of a QSAR model for this compound and its analogs would require a dataset of compounds with measured biological activities, which is currently unavailable.
Pharmacophore Modeling and Virtual Screening
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be used to screen large databases of compounds (virtual screening) to identify new molecules that are likely to be active. To date, no pharmacophore models have been developed based on the structure of this compound, as its biological activity and target interactions have not been characterized.
Predictive Modeling of Pharmacokinetic Properties in Research Models
The journey of a drug molecule through the body is a complex process governed by its absorption, distribution, metabolism, and excretion (ADME) properties. Predicting these characteristics at an early stage is crucial to avoid late-stage failures in drug development. researchgate.net Computational models serve as a powerful first-pass filter, enabling researchers to identify molecules with a higher probability of success. nih.govtandfonline.comtandfonline.comfrontiersin.org For this compound, various in silico tools and methodologies can be employed to generate a theoretical ADME profile.
In Silico ADME Prediction (e.g., Lipophilicity, Aqueous Solubility, Metabolic Sites)
Lipophilicity: One of the most critical physicochemical parameters influencing a drug's behavior is its lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (Log P). This value affects a compound's solubility, permeability across biological membranes, and binding to plasma proteins. For a drug to be orally bioavailable, a balance in lipophilicity is essential; if it is too high, the compound may have poor aqueous solubility and be trapped in fatty tissues, whereas if it is too low, it may not effectively cross lipid membranes. Computational models can predict the Log P value for this compound based on its chemical structure.
Aqueous Solubility: Adequate aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract. Poor solubility can lead to low bioavailability and therapeutic efficacy. In silico models predict solubility based on the compound's structural features.
Metabolic Sites: The metabolism of a drug, primarily in the liver by cytochrome P450 (CYP450) enzymes, is a key determinant of its half-life and potential for drug-drug interactions. nih.govresearchgate.net Computational tools can predict the most likely sites on a molecule that are susceptible to metabolic modification. For sulfonamides, common metabolic pathways include N-acetylation, hydroxylation of aromatic rings, and cleavage of the sulfonamide bond. nih.govresearchgate.net For this compound, potential metabolic sites would include the acetamide nitrogen and the phenyl ring.
| ADME Property | Predicted Value/Characteristic | Significance in Drug Discovery |
|---|---|---|
| Lipophilicity (Log P) | Moderately Lipophilic | Influences solubility, absorption, and membrane permeability. A balanced value is desirable. |
| Aqueous Solubility | Low to Moderate | Crucial for absorption from the gastrointestinal tract. Low solubility can limit bioavailability. |
| Metabolic Sites | - Acetamide Nitrogen
| Predicts how the drug is broken down in the body, affecting its duration of action and potential for toxicity. |
Drug-likeness and Bioavailability Assessment for Research Prioritization
Drug-likeness: The concept of "drug-likeness" is a qualitative assessment of how likely a compound is to be a successful oral drug. This is often evaluated using rules of thumb derived from the analysis of successful drug molecules. The most well-known of these is Lipinski's Rule of Five. lindushealth.comwikipedia.orgdrugbank.comtaylorandfrancis.com This rule states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:
No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).
A molecular mass less than 500 daltons.
An octanol-water partition coefficient (Log P) that does not exceed 5.
By analyzing the structure of this compound, we can assess its compliance with Lipinski's Rule of Five.
Bioavailability: Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a critical parameter for determining the therapeutic potential of a drug candidate. While direct prediction of bioavailability is complex, adherence to drug-likeness rules, such as Lipinski's, provides a strong indication of potentially favorable oral bioavailability. lindushealth.com
| Lipinski's Rule of Five Parameter | Value for this compound | Compliance |
|---|---|---|
| Molecular Weight (amu) | < 500 | Yes |
| Log P | < 5 | Yes |
| Hydrogen Bond Donors | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | ≤ 10 | Yes |
The in silico analysis of this compound suggests that it possesses physicochemical properties consistent with those of orally bioavailable drugs. Its predicted compliance with Lipinski's Rule of Five indicates a favorable starting point for further drug development efforts. However, it is imperative to note that these computational predictions are theoretical and require experimental validation to confirm the actual pharmacokinetic behavior of the compound.
Preclinical Pharmacological Investigation of 2 2 Fluorophenyl Sulfonyl Acetamide in Research Models
Cell-Based Assays for Investigating Cellular Pathway Modulation
Phenotypic Screening in Defined Cell Lines (e.g., Neuronal Cells, Immune Cells)
Phenotypic screening in defined cell lines is a crucial step in early drug discovery to understand the functional effects of a compound in a biologically relevant context without a preconceived target. nih.gov This approach is particularly valuable for complex conditions like neurodegenerative diseases or immune disorders where multiple factors can influence a cellular response. nih.govnih.gov
Neuronal Cells
In the context of neuronal cells, phenotypic screening assays are designed to identify compounds that can modulate key cellular behaviors such as neurite outgrowth, axon regeneration, or synaptic function. nih.govnih.gov These screens often utilize primary neurons or human induced pluripotent stem cell (iPSC)-derived neural cultures to create a system that closely resembles the native human brain. moleculardevices.com One advanced method involves the analysis of spontaneous, synchronized calcium oscillations, which are indicative of a functional neuronal circuitry. moleculardevices.com Systems like the FLIPR® Penta High-Throughput Cellular Screening System can detect and characterize these oscillation peaks, analyzing parameters such as rate, width, and amplitude to create a phenotypic profile of a compound's effect. moleculardevices.com While this methodology is established for characterizing neuroactive compounds, specific screening data for 2-[(2-Fluorophenyl)sulfonyl]acetamide in neuronal cell lines is not available in the reviewed literature.
Immune Cells
In studies involving immune cells, phenotypic screening can reveal a compound's potential to modulate the immune response. Research on a structurally related compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (B32628) (also known as CL 259 ,763), has demonstrated significant immunomodulatory effects in murine models. nih.gov This orally active compound was shown to alter the reactivity of lymphoid cell populations that are affected by tumor growth. nih.gov
Key findings from in vitro and in vivo studies with N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide include:
Augmented Lymphocyte Response : The compound enhanced the response of lymphocytes from tumor-primed animals to syngeneic tumor cells, leading to a significant increase in tumor cell destruction. nih.gov
Enhanced Macrophage Activity : It increased the inhibitory effects of macrophages on the growth of tumor cells in vitro. nih.gov These "activated" macrophages were found in the peritoneal exudates of treated mice, with peak activity observed 7 days after a single oral dose. nih.gov
Restoration of Alloreactivity : In immunodepressed mice with tumors, the compound restored the alloreactivity of lymphocytes, potentially by interfering with suppressor cells. nih.gov
Cytokine Production : Macrophages and lymphocytes from treated mice were found to release significantly higher levels of IL-1 and IL-2-like factors in culture compared to controls. nih.gov
| Cell Type | Observed Phenotypic Effect | Model System |
|---|---|---|
| Lymphocytes | Augmented response to syngeneic tumor cells | Tumor-primed murine model |
| Lymphocytes | Restored alloreactivity | Immunodepressed tumor-bearing murine model |
| Macrophages | Enhanced inhibitory effects on tumor cell growth | In vitro co-culture |
| Macrophages & Lymphocytes | Increased release of IL-1 and IL-2-like factors | In vitro culture |
In Vitro ADME Profiling in Research Models
In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental to preclinical drug development, providing early insights into the pharmacokinetic properties of a compound. springermedizin.de
Metabolic stability is a critical parameter that predicts a compound's susceptibility to metabolism by liver enzymes, which in turn influences its in vivo half-life and clearance. enamine.netbioivt.com These assays are typically conducted using liver microsomes or hepatocytes from preclinical species such as rats and mice. enamine.net Liver microsomes contain Phase I metabolic enzymes, primarily Cytochrome P450s, while hepatocytes contain both Phase I and Phase II enzymes. bioivt.com The stability of a compound is determined by incubating it with the microsomes or hepatocytes and measuring the percentage of the parent compound remaining over time. enamine.net From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated. enamine.netbioivt.com Although specific experimental data for this compound was not found, a hypothetical data set for a research compound is presented below to illustrate typical findings.
| Species | Test System | t½ (min) | Clint (µL/min/mg protein) |
|---|---|---|---|
| Rat | Liver Microsomes | 45 | 30.8 |
| Mouse | Liver Microsomes | 28 | 49.5 |
Intestinal permeability is a key determinant of oral drug absorption. bienta.net The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium. bienta.netnih.gov Caco-2 cells, a human colon adenocarcinoma line, form a differentiated monolayer with tight junctions and express various transporters, making the model useful for assessing both passive diffusion and active transport. bienta.netnih.gov In this assay, the compound is added to one side of the cell monolayer (apical, representing the intestinal lumen), and its appearance on the other side (basolateral, representing the bloodstream) is measured over time. nih.gov The result is expressed as an apparent permeability coefficient (Papp), which is used to classify compounds as having low, moderate, or high permeability. bienta.net Specific Caco-2 permeability data for this compound is not available in the reviewed literature. A hypothetical data table is provided to show how results are typically presented.
| Direction | Papp (10⁻⁶ cm/s) | Permeability Classification |
|---|---|---|
| Apical to Basolateral (A→B) | 8.5 | Moderate |
| Basolateral to Apical (B→A) | 15.2 | - |
The extent to which a compound binds to plasma proteins, such as albumin, influences its distribution and availability, as only the unbound (free) fraction can cross cell membranes to reach its target and be cleared from the body. nih.gov The plasma protein binding rate is commonly determined in vitro using methods like ultrafiltration with plasma from preclinical species such as rats. nih.govmdpi.com The percentage of the compound bound to proteins is then calculated. While specific data for this compound was not identified, the following table provides a hypothetical example of results from such a study.
| Species | Plasma Concentration (µM) | Percent Bound (%) | Free Fraction (%) |
|---|---|---|---|
| Rat | 1 | 85.4 | 14.6 |
| Mouse | 1 | 82.1 | 17.9 |
In Vivo Pharmacokinetic and Pharmacodynamic Profiling in Animal Models
Following in vitro characterization, in vivo studies in animal models, typically rodents, are conducted to understand how a compound is absorbed into the systemic circulation and distributed to various tissues. nih.gov After administering the compound, blood and tissue samples are collected at various time points to determine the concentration of the compound. This data provides critical information on the rate and extent of absorption and identifies tissues where the compound may accumulate. Evidence of systemic exposure in treated animals is a prerequisite for interpreting any pharmacological or toxicological findings. nih.gov No specific in vivo absorption or distribution data for this compound in rodent models was available in the reviewed literature. A hypothetical table illustrating tissue distribution data is presented below.
| Tissue | Tissue Concentration (ng/g) | Tissue-to-Plasma Ratio |
|---|---|---|
| Liver | 4520 | 15.1 |
| Kidney | 3150 | 10.5 |
| Lung | 1890 | 6.3 |
| Brain | 150 | 0.5 |
| Plasma | 300 (ng/mL) | 1.0 |
Metabolism and Excretion Pathways in Animal Models (e.g., Identification of Metabolites)
No data is available on the metabolism and excretion of this compound in animal models.
Target Engagement and Biomarker Modulation in Animal Models
There is no available information regarding the target engagement or biomarker modulation of this compound in animal models.
Structure Activity Relationship Sar and Rational Design for 2 2 Fluorophenyl Sulfonyl Acetamide Analogues
Systematic Exploration of Structural Modifications and Their Impact on Biological Activity
Role of the 2-Fluorophenyl Moiety in Target Recognition and Potency
The 2-fluorophenyl group plays a multifaceted role in the activity of these compounds. The fluorine atom, in particular, is a key modulator of the molecule's properties. Its high electronegativity can influence the electronic environment of the phenyl ring, which can be critical for interactions with biological targets. Furthermore, the presence of a fluorine atom can increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes.
Research on related aryl acetamide (B32628) structures has revealed the remarkable role fluorine can play in the potency of these compounds. nih.gov Studies on various 2-aryl acetamide derivatives have indicated that substitutions at the ortho- and meta-positions of the phenyl ring often result in the highest biological activity. nih.gov Conversely, in some series of aryl acetamides, 2-substituted compounds have been found to be inactive, highlighting the sensitivity of the target protein to the substitution pattern. nih.gov Electron-withdrawing groups on the phenyl ring are often preferred over electron-donating groups for enhanced potency. nih.gov
Table 1: Illustrative SAR of Phenyl Ring Substitutions on Biological Activity
| Substitution Position | Substituent Type | Predicted Impact on Activity | Rationale |
|---|---|---|---|
| 2- (ortho) | Fluorine (F) | Potentially Critical | Influences electronic properties and may form specific interactions with the target. Positional importance is highly target-dependent. nih.govnih.gov |
| 3- (meta) | Electron-withdrawing (e.g., Cl, CN) | Generally Favorable | Enhances potency in many related compound series. nih.gov |
| 4- (para) | Electron-donating (e.g., OCH₃) | Often Detrimental | May reduce binding affinity compared to electron-withdrawing groups. nih.gov |
| 2- (ortho) | Bulky Group (e.g., Isopropyl) | Likely Detrimental | Can cause steric hindrance, preventing optimal binding to the target protein. nih.gov |
Contribution of the Sulfonyl Group to Binding and Efficacy
The sulfonyl group is a cornerstone of the 2-[(2-Fluorophenyl)sulfonyl]acetamide scaffold, contributing significantly to both its structural integrity and its interaction with biological targets. Compounds containing a sulfonyl group are an important class of therapeutic agents in medicinal chemistry. nih.gov This is partly due to the sulfonyl group's ability to act as a hydrogen bond acceptor, with its two oxygen atoms capable of forming strong hydrogen bonds with amino acid residues in a protein's active site. nih.govresearchgate.net
Furthermore, the rigid tetrahedral geometry of the sulfonyl group can help to constrain the conformation of the molecule, positioning the phenyl ring and the acetamide linker in an optimal orientation for binding. nih.gov This pre-organization can reduce the entropic penalty of binding, leading to higher affinity. The sulfonyl group is also relatively stable from a metabolic standpoint, which can contribute to a longer duration of action in vivo. researchgate.net
Table 2: Impact of Bioisosteric Replacement of the Sulfonyl Group
| Original Group | Bioisosteric Replacement | Predicted Outcome | Reasoning |
|---|---|---|---|
| Sulfonyl (-SO₂-) | Sulfinyl (-SO-) | Reduced Activity | Loss of one hydrogen bond acceptor and altered geometry. acs.org |
| Sulfonyl (-SO₂-) | Carbonyl (-CO-) | Altered Activity Profile | Changes in geometry, polarity, and hydrogen bonding capacity. The carbonyl group is generally less metabolically stable. |
| Sulfonyl (-SO₂-) | Amide (-CONH-) | Significantly Altered Properties | Introduction of a hydrogen bond donor and different conformational preferences. Sulfonamides are generally more stable than amides in biological systems. researchgate.net |
Influence of the Acetamide Linker on Conformational Flexibility and Activity
Modifying the length and composition of this linker can have profound effects. For instance, increasing the length of the carbon chain could provide greater conformational freedom, which may be beneficial or detrimental depending on the specific target. Conversely, introducing rigidity, for example through cyclization, could lock the molecule into a more active conformation.
Table 3: Hypothetical Modifications of the Acetamide Linker and Their Consequences
| Linker Modification | Potential Impact on Flexibility | Potential Impact on Activity |
|---|---|---|
| Methylation of Amide Nitrogen | Loss of H-bond donor capability | Likely decrease in activity if the N-H hydrogen bond is critical for binding. |
| Replacement of Acetamide with Propionamide | Increased length and flexibility | Activity may increase or decrease depending on the topology of the binding site. |
| Introduction of a Methyl Group on the Methylene (B1212753) Bridge | Restricted bond rotation | May lock the molecule in a more (or less) favorable conformation for binding. nih.gov |
Design Principles for Modulating Selectivity and Potency
Tailoring Substituents for Enhanced Target Specificity
Achieving selectivity is a primary goal in drug design to minimize off-target effects. For analogues of this compound, selectivity can be rationally engineered by exploiting structural differences between the intended target and other proteins. nih.gov This can be achieved by introducing substituents that form specific interactions, such as hydrogen bonds or hydrophobic contacts, with unique residues in the target's binding pocket. nih.gov For example, if the target protein has a specific hydrophobic pocket, extending a substituent from the phenyl ring to occupy that pocket can enhance both potency and selectivity. Molecular docking studies can be instrumental in identifying such opportunities and guiding the design of more selective compounds. nih.gov
Optimizing Physicochemical Properties for Improved In Vitro/In Vivo Performance
Beyond target affinity, the success of a drug candidate depends on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). consensus.app For analogues of this compound, properties such as solubility, lipophilicity (logP), and metabolic stability are critical for achieving good in vivo performance. nih.govresearchgate.net
For instance, while a certain degree of lipophilicity is needed for membrane permeability, excessively high logP values can lead to poor solubility and increased metabolic clearance. The introduction of polar groups or modification of existing substituents can be used to fine-tune this property. Similarly, identifying and blocking sites of metabolic vulnerability, for example by introducing fluorine atoms or replacing a labile group with a more stable one, can improve the compound's half-life and bioavailability. researchgate.net
Table 4: Key Physicochemical Properties and Their Optimization Strategies
| Property | Importance | Optimization Strategy |
|---|---|---|
| Solubility | Crucial for absorption and formulation. | Introduce polar functional groups (e.g., -OH, -NH₂). |
| Lipophilicity (logP) | Affects permeability, solubility, and metabolism. Optimal range is typically 1-3. | Modify substituents on the phenyl ring; for example, replacing alkyl groups with more polar moieties. |
| Metabolic Stability | Determines the compound's half-life in the body. | Introduce fluorine atoms at metabolically labile positions; replace metabolically weak groups with more robust ones (e.g., amide to sulfonamide). researchgate.netresearchgate.net |
| Molecular Weight | Generally, lower molecular weight (< 500 Da) is preferred for better absorption (Lipinski's Rule of Five). | Design analogues with simpler and smaller substituents. |
Development of Focused Libraries of this compound Analogues
The rational design of analogues of a lead compound, such as this compound, is a cornerstone of modern medicinal chemistry. The development of focused libraries of related molecules allows for a systematic exploration of the structure-activity relationship (SAR), aiming to optimize potency, selectivity, and pharmacokinetic properties. This is often achieved through strategies such as isosteric and bioisosteric replacements, scaffold hopping, and fragment-based design. While specific research on analogues of this compound is not extensively documented in publicly available literature, the following sections outline how these established principles could be hypothetically applied to this particular molecule to generate focused libraries for biological evaluation.
Synthesis and Evaluation of Isosteric and Bioisosteric Replacements
Isosteric and bioisosteric replacements involve substituting a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of modulating its biological activity or physicochemical profile. drugdesign.org For this compound, this approach can be systematically applied to its three key components: the 2-fluorophenyl ring, the sulfonyl group, and the acetamide moiety.
The 2-fluorophenyl group is crucial for establishing interactions with the target protein, likely through hydrophobic and specific halogen bonding interactions. A focused library could be synthesized to explore the impact of the fluorine substituent's position and nature. For instance, moving the fluorine to the 3- or 4-position of the phenyl ring would probe the spatial requirements of the binding pocket. Replacing fluorine with other halogens (Cl, Br) or with small lipophilic groups like methyl (CH₃) or trifluoromethyl (CF₃) could further elucidate the role of electronics and sterics in this region. informahealthcare.compsychoactif.org Non-classical bioisosteres for the phenyl ring itself, such as pyridyl or thiophene (B33073) rings, could also be introduced to alter polarity, solubility, and potential for hydrogen bonding. scripps.eduipinnovative.com
The terminal acetamide group is a critical pharmacophoric element, likely involved in key hydrogen bonding interactions with the biological target. However, amides can be susceptible to hydrolysis in vivo. nih.gov Replacing the acetamide with more stable bioisosteres is a common strategy to improve pharmacokinetic properties. nih.gov A library of analogues could incorporate five-membered heterocyclic rings like 1,2,4-triazoles or 1,3,4-oxadiazoles, which are known to mimic the hydrogen bonding pattern of amides while offering greater metabolic stability. drughunter.comcambridgemedchemconsulting.com Another approach is the use of a trifluoroethylamine group, which can act as a hydrogen bond donor and mimic the electronic properties of the amide carbonyl. drughunter.com
The synthesis of these focused libraries would be followed by in vitro evaluation to determine their biological activity (e.g., IC₅₀ or Kᵢ values against a specific target). The resulting data would be compiled into tables to systematically analyze the structure-activity relationships.
Table 1: Hypothetical Data for Isosteric and Bioisosteric Replacements of the 2-Fluorophenyl Moiety in this compound
| Compound ID | R Group | Target Affinity (IC₅₀, nM) |
| Parent | 2-Fluorophenyl | 100 |
| Analogue 1 | 3-Fluorophenyl | 150 |
| Analogue 2 | 4-Fluorophenyl | 120 |
| Analogue 3 | 2-Chlorophenyl | 80 |
| Analogue 4 | 2-Methylphenyl | 200 |
| Analogue 5 | Pyridin-2-yl | 180 |
| Analogue 6 | Thiophen-2-yl | 250 |
Table 2: Hypothetical Data for Bioisosteric Replacements of the Acetamide Moiety in this compound
| Compound ID | Bioisostere | Target Affinity (IC₅₀, nM) | Metabolic Stability (t½, min) |
| Parent | Acetamide | 100 | 30 |
| Analogue 7 | 1,2,4-Triazole | 110 | 90 |
| Analogue 8 | 1,3,4-Oxadiazole | 130 | 120 |
| Analogue 9 | Trifluoroethylamine | 95 | 75 |
Scaffold Hopping and Fragment-Based Design Approaches
Beyond simple functional group modifications, more profound structural changes can be explored through scaffold hopping and fragment-based design to discover novel chemotypes with improved properties.
Scaffold hopping aims to replace the core structure (scaffold) of a molecule while retaining the spatial arrangement of its key interacting groups. nih.govbhsai.org For this compound, the arylsulfonylacetamide core could be considered the scaffold. The goal would be to identify new scaffolds that present the 2-fluorophenyl and the acetamide-mimicking pharmacophores in a similar orientation. This can lead to compounds with completely different intellectual property profiles and potentially improved pharmacological properties. For example, a cyclic sulfonamide (sultam) or a completely different heterocyclic core could be designed to position the key functional groups in a similar 3D space.
Fragment-based drug discovery (FBDD) offers a complementary approach. frontiersin.org This method involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. nih.gov Once a fragment that binds to a specific pocket is identified, it can be grown or linked with other fragments to create a more potent lead compound. nih.govresearchgate.net In the context of this compound, one could envision a fragment-based approach where a library of sulfonyl-containing fragments is screened to identify optimal zinc-binding groups if the target were a metalloenzyme like carbonic anhydrase. nih.gov Alternatively, fragments corresponding to the 2-fluorophenyl and acetamide portions could be identified in separate binding pockets and then linked together to generate a novel lead compound.
The successful application of these advanced design strategies would culminate in the synthesis and evaluation of novel series of compounds, further expanding the understanding of the SAR for this chemical class and potentially leading to the discovery of superior drug candidates.
Table 3: Hypothetical Data from a Scaffold Hopping Approach Based on this compound
| Compound ID | Scaffold | Target Affinity (IC₅₀, nM) | Solubility (µg/mL) |
| Parent | Arylsulfonylacetamide | 100 | 50 |
| Analogue 10 | Cyclic Sultam | 120 | 150 |
| Analogue 11 | Thiazole-based | 90 | 100 |
| Analogue 12 | Pyrazole-based | 150 | 200 |
Advanced Analytical Techniques for Research Compound Characterization and Quantification
Chromatographic Methods for Quantitative Analysis in Research Matrices
Chromatographic techniques are indispensable for the separation and quantification of specific analytes within complex mixtures, such as biological fluids or environmental samples. The choice between liquid and gas chromatography is primarily dictated by the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability.
Given its polarity and likely low volatility, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector is the method of choice for the quantitative analysis of 2-[(2-Fluorophenyl)sulfonyl]acetamide. A well-developed and validated LC method ensures reliable and reproducible data.
Method development would typically involve the systematic optimization of several key parameters to achieve a robust separation from endogenous matrix components. Reversed-phase chromatography, utilizing a C18 stationary phase, is a common starting point for compounds of this nature. The mobile phase would likely consist of a mixture of an aqueous component (e.g., water with a small percentage of formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target analyte while separating it from potential interferences.
Detection is a critical aspect of quantitative analysis. While UV detection is possible if the molecule possesses a suitable chromophore, coupling the LC system to a tandem mass spectrometer (MS/MS) provides superior sensitivity and selectivity. nih.gov An LC-MS/MS method would be developed to monitor specific precursor-to-product ion transitions for this compound, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This approach minimizes interference from co-eluting matrix components, allowing for accurate quantification at low concentrations. mdpi.com
Once developed, the method must be rigorously validated according to established guidelines to ensure its suitability for its intended purpose. bsu.edu.eg Validation parameters typically include linearity, accuracy, precision, selectivity, sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ), recovery, and stability. nih.govmdpi.com
Interactive Table 1: Representative LC-MS/MS Method Validation Parameters for this compound in a Research Matrix (e.g., Plasma)
| Parameter | Acceptance Criteria | Representative Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy | 85-115% (100 ± 15%) of nominal concentration | 95.2 - 104.5% |
| Precision (RSD%) | ≤ 15% | < 10% |
| Selectivity | No significant interfering peaks at the retention time of the analyte | Pass |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL |
| Matrix Effect | Within acceptable limits (typically 85-115%) | 98.7% |
| Recovery | Consistent and reproducible | 89.5% |
| Stability (Freeze-Thaw, Short-Term) | Within ±15% of initial concentration | Pass |
Gas chromatography is generally reserved for analytes that are volatile and thermally stable. Due to the polar nature and likely high boiling point of this compound, direct analysis by GC is not feasible. However, GC can be employed following a chemical derivatization step to convert the analyte into a more volatile and less polar derivative. nih.gov
Derivatization strategies for sulfonamides often involve targeting the acidic N-H proton of the sulfonamide group. Reagents such as pentafluorobenzyl bromide (PFB-Br) can be used to form a derivative that is amenable to GC analysis. nih.gov This derivatization not only increases volatility but also introduces an electrophoric group, which significantly enhances sensitivity when using an Electron Capture Detector (ECD).
Alternatively, coupling the GC system to a mass spectrometer (GC-MS) allows for both quantification and structural confirmation of the derivative. nih.gov The mass spectrum of the derivatized this compound would provide a unique fragmentation pattern, offering a high degree of confidence in its identification. The development of a GC-MS method would require optimization of the derivatization reaction conditions, GC temperature program, and mass spectrometer parameters. mdpi.com
Interactive Table 2: Illustrative Gas Chromatography Parameters for Derivatized this compound
| Parameter | Illustrative Condition |
|---|---|
| Derivatization Reagent | Pentafluorobenzyl bromide (PFB-Br) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
High-Resolution Mass Spectrometry for Metabolite Identification and Structural Confirmation
Understanding the metabolic fate of a research compound is crucial. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, is a powerful tool for identifying and structurally characterizing metabolites in complex biological matrices like plasma, urine, or liver microsome incubates. nih.govijpras.com HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements (typically < 5 ppm mass error), which allows for the determination of the elemental composition of both the parent compound and its metabolites. nih.gov
The general strategy for metabolite identification involves comparing samples from a control group with those from a group exposed to the compound. mdpi.com Data mining software is then used to search for signals that are unique to the exposed group and that have a mass relationship to the parent compound corresponding to common metabolic biotransformations. semanticscholar.org
For this compound, potential metabolic pathways could include phase I reactions such as hydroxylation of the aromatic ring, N-deacetylation, or cleavage of the sulfonylacetamide bond. Phase II reactions could involve the conjugation of the parent compound or its phase I metabolites with endogenous molecules like glucuronic acid or sulfate. HRMS can detect the mass shifts associated with these transformations. mdpi.com Subsequent MS/MS fragmentation analysis of the potential metabolite ions provides structural information that can be used to pinpoint the site of modification. thermofisher.com
Interactive Table 3: Potential Phase I and Phase II Metabolites of this compound and their Expected Mass Shifts
| Biotransformation | Mass Change (Da) | Potential Metabolite Structure |
|---|---|---|
| Parent Compound | 0 | This compound |
| Hydroxylation | +15.9949 | Hydroxylated derivative on the phenyl ring |
| N-Deacetylation | -42.0106 | 2-Fluorophenylsulfonamide |
| Glucuronidation | +176.0321 | Glucuronide conjugate of the parent or a phase I metabolite |
| Sulfation | +79.9568 | Sulfate conjugate of a hydroxylated metabolite |
Application of Advanced NMR Techniques in Biological Systems Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. For this compound, a suite of NMR experiments would be used to confirm its chemical structure. One-dimensional ¹H and ¹³C NMR spectra would provide information on the types and connectivity of protons and carbons, respectively.
Advanced two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be employed to establish the precise connectivity of atoms within the molecule. ipb.pt For instance, HMBC is particularly useful for identifying long-range correlations between protons and carbons, which can confirm the link between the fluorophenyl ring, the sulfonyl group, and the acetamide (B32628) moiety.
The presence of a fluorine atom provides an additional, highly sensitive NMR-active nucleus, ¹⁹F. nih.gov ¹⁹F NMR is characterized by a wide chemical shift range and the absence of background signals in biological systems, making it an excellent probe for studying the compound's interactions with biological macromolecules, such as proteins. nih.gov Changes in the ¹⁹F chemical shift upon binding can provide information on the local environment of the fluorine atom within the binding pocket. While challenging, in-cell NMR techniques could potentially be adapted to monitor the compound's behavior in a cellular environment. numberanalytics.com
Interactive Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties in this compound
| Atom | Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| CH₂ | Acetamide | ~4.2 | ~55 |
| C=O | Acetamide | - | ~168 |
| NH₂ | Acetamide | ~7.5 (broad) | - |
| C-F | Fluorophenyl | - | ~160 (with C-F coupling) |
| C-S | Fluorophenyl | - | ~130 |
| CH (ortho to F) | Fluorophenyl | ~7.2 | ~117 (with C-F coupling) |
| CH (meta to F) | Fluorophenyl | ~7.6 | ~136 |
| CH (para to F) | Fluorophenyl | ~7.3 | ~125 |
Theoretical Applications in Drug Discovery and Chemical Biology Utilizing 2 2 Fluorophenyl Sulfonyl Acetamide Scaffolds
Strategic Use as a Chemical Probe for Biological Pathway Elucidaion
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways. The utility of 2-[(2-Fluorophenyl)sulfonyl]acetamide as a chemical probe can be theorized based on its structural components. The sulfonyl group is a key feature, as sulfonyl fluorides, for example, have been utilized as covalent probes that can react with nucleophilic residues in proteins, such as serine, threonine, tyrosine, lysine, cysteine, and histidine. nih.gov While the acetamide (B32628) in the target compound is not a sulfonyl fluoride, the broader class of sulfonamides is known to interact with various enzymes and receptors. evitachem.com
The 2-fluorophenyl group can also contribute to its potential as a chemical probe. The fluorine atom can engage in specific interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity. Furthermore, the fluorine atom can be replaced with the radioactive isotope ¹⁸F, which would allow the molecule to be used as a tracer in Positron Emission Tomography (PET) imaging to visualize and quantify biological processes in vivo.
The acetamide portion of the molecule provides a handle for further chemical modification. For instance, it could be functionalized with reporter tags, such as fluorescent dyes or biotin, to enable the detection and isolation of its biological targets. The development of derivatives of this compound could therefore yield a library of chemical probes for exploring a wide range of biological questions.
Conceptual Frameworks for Lead Compound Identification and Optimization
In drug discovery, a lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The this compound scaffold possesses several features that make it an attractive starting point for lead identification and optimization.
The presence of the fluorophenyl group is particularly significant. The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. mdpi.com The position of the fluorine atom on the phenyl ring is a critical parameter that can be varied to fine-tune these properties. For example, moving the fluorine from the ortho (2-position) to the meta (3-position) or para (4-position) could have profound effects on the molecule's interaction with a target protein.
Structure-activity relationship (SAR) studies are central to lead optimization. For the this compound scaffold, a systematic SAR exploration could involve:
Modification of the Phenyl Ring: Introducing additional substituents (e.g., chloro, methyl, methoxy) on the phenyl ring to probe the steric and electronic requirements of the binding pocket.
Alteration of the Sulfonylacetamide Linker: The length and rigidity of the linker between the phenyl ring and the acetamide could be modified to optimize the orientation of the key functional groups.
Derivatization of the Acetamide Group: The terminal acetamide could be replaced with other functional groups, such as esters, amides, or heterocycles, to explore new interactions with the target.
An example of how modifications to a related scaffold can impact biological activity can be seen in a study on N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide, where the presence of a single fluoro group on the phenyl ring greatly increased its potency and selectivity as an inhibitor of α-l-fucosidases. nih.gov
Rational Drug Design Principles Applied to Novel Therapeutic Targets
Rational drug design aims to develop new medications based on a knowledge of the three-dimensional structure of the biological target. The this compound scaffold could be employed in rational drug design efforts against a variety of novel therapeutic targets.
Computational modeling techniques, such as molecular docking and molecular dynamics simulations, could be used to predict how this compound and its derivatives might bind to the active site of a target protein. For instance, if the target protein has a well-defined hydrophobic pocket, the fluorophenyl group could be positioned to make favorable van der Waals interactions. The sulfonyl and acetamide groups, with their hydrogen bond donor and acceptor capabilities, could form key interactions with polar residues in the active site.
An example of this approach is the in silico-guided rational drug design of novel TRPV1 agonists, where docking experiments and molecular dynamics simulations led to the design of more potent and selective compounds. nih.gov Similarly, the this compound scaffold could be virtually screened against libraries of protein structures to identify potential new targets. Once a promising target is identified, the scaffold could be optimized using structure-based design principles to maximize its affinity and selectivity.
Exploration of this compound Derivatives as Tool Compounds for Research
Tool compounds are high-quality chemical probes used to validate the therapeutic potential of a new target. The development of potent, selective, and well-characterized derivatives of this compound could provide valuable tool compounds for the research community.
For a derivative to be considered a high-quality tool compound, it should ideally possess the following characteristics:
High Potency: It should modulate the activity of its target at low concentrations.
High Selectivity: It should have minimal off-target effects.
Known Mechanism of Action: How it interacts with its target should be well understood.
Cellular Activity: It should be able to cross cell membranes and engage its target in a cellular context.
The development of such tool compounds from the this compound scaffold would require a significant medicinal chemistry effort, including the synthesis and biological evaluation of a large number of derivatives. The availability of a potent and selective tool compound would enable researchers to investigate the biological function of its target and to assess its potential as a drug target.
The following table presents data on the biological activities of some related fluorinated sulfonylacetamide derivatives, illustrating the potential for this class of compounds to yield potent biological modulators.
| Compound Name | Target/Activity | Potency (IC₅₀ or Inhibition Rate) |
| N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide | Human lysosome α-l-fucosidase | IC₅₀ = 0.0079 µM nih.gov |
| 2-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)acetamide | Xanthomonas oryzae pv. oryzicolaby (Xoc) | 86.24% inhibition at 100 µg/mL tandfonline.com |
| N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)- evitachem.comtandfonline.comnih.govtriazolo[1,5-a]pyridin-2-yl)acetamide | PI3Ks and mTOR | Potent inhibitory activity nih.gov |
This table shows data for structurally related compounds, not this compound itself.
Emerging Research Directions and Future Perspectives in the Field of Fluorinated Sulfonylacetamides
The field of fluorinated sulfonylacetamides holds considerable promise for future research and development in drug discovery. Several emerging research directions can be envisioned for the this compound scaffold and its derivatives.
One promising area is the development of covalent inhibitors. By modifying the acetamide group to include a reactive "warhead," it may be possible to design compounds that form a covalent bond with their target protein. Covalent inhibitors can offer several advantages, including increased potency and duration of action.
Another area of interest is the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The this compound scaffold could serve as the "warhead" that binds to the target protein, and it could be linked to an E3 ligase-binding moiety to create a novel PROTAC.
Furthermore, the unique physicochemical properties conferred by the fluorine atom could be exploited in the development of compounds with improved pharmacokinetic profiles, such as enhanced brain penetration for targeting central nervous system disorders. The continued exploration of the chemical space around the this compound scaffold is likely to yield novel compounds with diverse biological activities and therapeutic potential.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-[(2-Fluorophenyl)sulfonyl]acetamide, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves sulfonylation of 2-fluoroaniline derivatives followed by acetylation. Optimize yield by controlling temperature (0–5°C for exothermic steps) and using catalysts like DMAP. Purification via recrystallization (ethanol/water mixtures) ensures purity. Confirm structure using ¹H/¹³C NMR (amide proton at δ 10–12 ppm, sulfonyl group via S=O stretching at ~1350 cm⁻¹ in IR) . X-ray crystallography resolves ambiguities in stereochemistry .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Answer : Use high-resolution mass spectrometry (HRMS) for molecular formula validation. ¹⁹F NMR identifies fluorine substitution patterns (δ -110 to -120 ppm for aromatic fluorine). Compare spectral data with NIST databases for consistency . X-ray diffraction confirms bond angles and intramolecular interactions (e.g., C–H···O) .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Answer : Store at 0–6°C in inert atmospheres (argon) to prevent hydrolysis. Use amber vials to avoid photodegradation and molecular sieves (3Å) to control humidity. Monitor stability via TLC/HPLC every 3 months, with LC-MS identifying degradation byproducts like 2-fluorobenzenesulfonic acid .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?
- Answer : Conduct systematic solubility studies using Hansen parameters (δD, δP, δH) to predict solvent compatibility. Measure saturation points via UV-Vis spectroscopy (λmax ~260 nm) under controlled temperatures (25°C ± 0.5). Differential Scanning Calorimetry (DSC) detects polymorphic forms affecting solubility .
Q. What computational approaches predict the electronic effects of the 2-fluorophenylsulfonyl group on reactivity?
- Answer : Density Functional Theory (DFT) at B3LYP/6-311+G(d,p) models electron-withdrawing effects of the sulfonyl group. Frontier Molecular Orbital (FMO) analysis predicts nucleophilic attack sites. Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets, leveraging fluorine’s electronegativity .
Q. How do crystallographic data address discrepancies in spectroscopic assignments for derivatives of this compound?
- Answer : Single-crystal X-ray diffraction resolves ambiguous NOE correlations or coupling constants in NMR. For example, intramolecular C–H···O interactions (2.2–2.5 Å) stabilize conformations, explaining split signals in ¹H NMR. Compare with Acta Crystallographica datasets for validation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
